molecular formula C22H28O4 B1237698 Crocetine dimethyl ester CAS No. 5892-54-6

Crocetine dimethyl ester

Cat. No.: B1237698
CAS No.: 5892-54-6
M. Wt: 356.5 g/mol
InChI Key: OXNHRKGZZFWUQZ-QORFUXSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crocetine dimethyl ester, also known as dimethylcrocetin, is a naturally occurring carotenoid derived from the stigmas of the saffron plant (Crocus sativus). It is a lipophilic compound characterized by a polyunsaturated conjugated olefinic acid structure. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications in various fields, including oncology and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crocetine dimethyl ester can be synthesized through a multi-step chemical process. One common method involves the use of 3,7-dimethyloctatrienemthanal and methyl 2-bromopropionate as raw materials. The synthesis proceeds via a three-step reaction, resulting in crude crocetin dimethyl ester, which is then refined through hydrolysis, decoloration, and recrystallization .

Industrial Production Methods: Industrial production of crocetin dimethyl ester often involves microbial synthesis. Genetic modifications and overexpression of key enzymes in Escherichia coli strains have been employed to establish a complete microbial pathway for synthesizing crocetin and its derivatives, utilizing glycerol as the primary carbon source . This method offers a sustainable and eco-friendly alternative to traditional plant extraction methods.

Chemical Reactions Analysis

Types of Reactions: Crocetine dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyunsaturated conjugated structure, it is sensitive to thermal treatment, light, and pH, leading to oxidation and isomerization when exposed to these conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of crocetin dimethyl ester include organic solvents such as methanol, isopropanol, and dimethyl sulfoxide. The compound is often stabilized by esterification with sugar moieties like gentiobiose and glucose .

Major Products: The major products formed from the reactions of crocetin dimethyl ester include various glycosylated derivatives, such as crocin-1, crocin-2, crocin-3, and crocin-4 .

Scientific Research Applications

Mechanism of Action

Crocetine dimethyl ester is often compared with other carotenoids, such as crocin and zeaxanthin:

    Crocin: A glycosylated derivative of crocetin, crocin is known for its water solubility and is used in similar therapeutic applications.

    Zeaxanthin: A precursor of crocetin, zeaxanthin undergoes oxidative degradation to form crocetin and its derivatives.

Comparison with Similar Compounds

  • Crocin
  • Zeaxanthin
  • Lutein
  • Astaxanthin

Crocetine dimethyl ester stands out due to its unique combination of lipophilicity, antioxidant activity, and therapeutic potential.

Properties

IUPAC Name

dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHRKGZZFWUQZ-QORFUXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316719
Record name Dimethylcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5892-54-6
Record name Dimethylcrocetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5892-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocetin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCETIN DIMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crocetine dimethyl ester
Reactant of Route 2
Reactant of Route 2
Crocetine dimethyl ester
Reactant of Route 3
Reactant of Route 3
Crocetine dimethyl ester
Reactant of Route 4
Reactant of Route 4
Crocetine dimethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Crocetine dimethyl ester
Reactant of Route 6
Crocetine dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.